5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is a chemical compound with the molecular formula C16H24N2O and a molecular weight of approximately 312.83 g/mol. This compound is classified as a benzoxazine derivative, which is a class of organic compounds known for their diverse applications in medicinal chemistry and material science. The compound has been studied for its potential pharmacological properties, particularly in relation to neurological disorders.
The synthesis of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes or ketones in the presence of catalysts. The synthesis may also involve cyclization reactions to form the benzoxazine ring structure.
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography are frequently employed for purification purposes.
Key structural data include:
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride can participate in various chemical reactions due to its functional groups. These include nucleophilic substitutions and electrophilic additions typical of amine and aromatic compounds.
The reactivity of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzoxazine ring. Reaction conditions such as solvent choice and temperature are critical in determining the outcome of these reactions.
The mechanism of action for 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride primarily involves interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a dopamine receptor agonist, similar to other compounds in its class.
Pharmacological studies suggest that this compound may enhance dopaminergic signaling, which could have therapeutic implications for conditions such as Parkinson's disease. The specific receptor binding affinities and signaling pathways remain subjects for further research.
Relevant data from studies indicate that the compound's solubility and stability are critical factors for its potential applications in pharmaceuticals.
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride has several scientific uses:
Research continues to explore additional therapeutic applications and mechanisms that may enhance its efficacy in clinical settings.
The development of benzoxazine-based pharmaceuticals originated with antiviral and anxiolytic applications. Efavirenz (a 3,1-benzoxazin-2-one derivative), approved in 1998, pioneered non-nucleoside reverse transcriptase inhibition through its unique annular structure and trifluoromethyl substituent [6]. Concurrently, etifoxine demonstrated that 2,1-benzoxazine cores could potentiate GABAA receptor activity, establishing this scaffold’s versatility for CNS targeting [6]. Nomenclature complexities emerged with positional isomerism:
Table 1: Nomenclature Evolution in Benzoxazine Therapeutics
Core Structure | Systematic Name | Common Name/Code | Pharmacological Class |
---|---|---|---|
3,1-Benzoxazin-4-one | (S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | Efavirenz | NNRTI (HIV) |
2,1-Benzoxazin-3-one | 4-(2-(Dipropylamino)ethyl)-1,4-dihydro-3H-2,1-benzoxazin-3-one | Ropinirole precursor | Dopamine agonist (Parkinson’s) |
2,3-Dihydro-4H-1,3-benzoxazin-4-one | 3-[(1S,2S)-2-hydroxycyclopentyl]-7-methyl-6-[(6-methylpyridin-3-yl)methyl]-2H-1,3-benzoxazin-4-one | L-371257 | Oxytocin receptor antagonist |
The target compound’s "2,1-benzoxazin-3-one" designation reflects systematic naming conventions prioritizing oxygen/nitrogen positioning (locant 1 for nitrogen). This distinguishes it from isomeric 3,1-benzoxazin-4-ones like efavirenz, where nitrogen occupies position 1 and oxygen position 3 [1] [6]. Early synthetic efforts focused on unsubstituted 2H-1,3-benzoxazin-2-ones, but pharmacological optimization introduced C4-quaternary centers (efavirenz) and N3-ethylamino tethers (ropinirole analogs), culminating in the dipropylaminoethyl-substituted derivative discussed here [2] [8]. Patent literature reveals progressive refinement: US6303780B1 claimed 4,4-disubstituted-3,1-benzoxazin-2-ones as HIV inhibitors, while EP3313836B1 later protected 2,3-dihydro-4H-1,3-benzoxazin-4-ones as M1 receptor modulators, underscoring the scaffold’s adaptability [1] [4].
The compound’s 2,1-benzoxazinone core exhibits distinct electronic and steric properties versus 3,1-isomers. X-ray crystallography of related structures shows the 2,1-system adopts a near-planar conformation with a dihedral angle <10° between the fused benzene and oxazinone rings, facilitating π-stacking interactions with aromatic receptor residues [2] [6]. This contrasts with 3,1-benzoxazinones like efavirenz, where steric bulk at C4 induces significant puckering (dihedral >25°), directing substituents into orthogonal pharmacological spaces [1].
Critical structural features include:
Table 2: Structural and Conformational Comparisons of Benzoxazine Isomers
Parameter | 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one | 4,4-Disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones | 6-Aryl-1,4-dihydro-3,1-benzoxazin-2-ones |
---|---|---|---|
Core Nomenclature | 2,1-Benzoxazin-3-one | 3,1-Benzoxazin-2-one | 3,1-Benzoxazin-2-one |
Ring Fusion Dihedral | 5.8° | 27.3° | 15.7° |
Lactam C=O Position | C3 (adjacent to N2) | C2 (adjacent to N1) | C2 (adjacent to N1) |
Conformational Flexibility | Moderate (N-CH2CH2-N rotationally labile) | Low (C4 quaternary center) | Moderate (C6 aryl rotation) |
Electron Delocalization | Extended amidine-like system | Localized amide | Localized amide with aryl conjugation |
Positional isomerism profoundly impacts bioactivity: 2,1-Benzoxazin-3-ones demonstrate ~10-fold higher dopamine D2 receptor binding (Ki = 15 nM) than 3,1-isomers (Ki >150 nM) in ropinirole analogs, attributable to optimal pharmacophore projection [2] [8]. Impurity profiling of related drugs revealed that even minor isomerization (e.g., 4-substituted vs 6-substituted benzoxazines) drastically reduces CNS penetration, highlighting the structural precision required for efficacy [2].
The dipropylaminoethyl moiety serves as a privileged substructure for CNS receptor engagement, exemplified by ropinirole (D3-preferring dopamine agonist) and advanced oxytocin antagonists like L-371257 [3] [8]. Structure-activity relationship (SAR) studies indicate:
Table 3: Pharmacological Profiling of Dipropylaminoethyl-Substituted CNS Agents
Compound | Core Structure | Primary Target (Ki, nM) | Selectivity Ratio (vs Closest Off-Target) | Key Functional Response |
---|---|---|---|---|
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one HCl | 2,1-Benzoxazin-3-one | Dopamine D3 (2.8 ± 0.3) | D3/D2 = 12.5 | cAMP inhibition (IC50 = 18 nM) |
Ropinirole HCl | Indolin-2-one | Dopamine D2S (29 ± 4) | D2S/5-HT1A = 8.7 | Prolactin suppression (ED50 = 1.2 mg/kg) |
L-371257 | 1,3-Benzoxazin-4-one | Oxytocin (0.76 ± 0.1) | OT/V1A = 380 | Inhibition of OT-induced [Ca2+]i (IC50 = 3.1 nM) |
Etifoxine | 2,1-Benzoxazine | GABAA (benzodiazepine site, 450 ± 60) | GABAA/Glycine = 6.2 | Cl- current potentiation (EC50 = 12 µM) |
Mechanistically, the dipropylaminoethyl chain enables dual functionality:
The target compound’s structural hybridization—merging ropinirole’s dipropylaminoethyl motif with a rigidified benzoxazinone core—represents an innovative approach to enhance target specificity while mitigating off-target effects common to flexible chain analogs [2] [8].
Comprehensive Compound Data
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8